molecular formula C9H12Cl3N B6277006 [2-(2,6-dichlorophenyl)ethyl](methyl)amine hydrochloride CAS No. 52516-11-7

[2-(2,6-dichlorophenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B6277006
CAS No.: 52516-11-7
M. Wt: 240.6
InChI Key:
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Description

2-(2,6-dichlorophenyl)ethylamine hydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique chemical structure, which includes a dichlorophenyl group attached to an ethylamine backbone. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)ethylamine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or other purification techniques to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of 2-(2,6-dichlorophenyl)ethylamine hydrochloride is scaled up using similar reaction conditions. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

2-(2,6-dichlorophenyl)ethylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A basic amine used in chemical synthesis.

    3-Methoxyphenylboronic acid: Used in organic synthesis and as a reagent.

    2-Dimethylaminoethyl chloride hydrochloride: An intermediate in organic synthesis.

Uniqueness

What sets 2-(2,6-dichlorophenyl)ethylamine hydrochloride apart is its dichlorophenyl group, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized applications.

Properties

CAS No.

52516-11-7

Molecular Formula

C9H12Cl3N

Molecular Weight

240.6

Purity

95

Origin of Product

United States

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